4-cyano-3-fluoro-N-methylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyano-3-fluoro-N-methylbenzene-1-sulfonamide is a chemical compound with the molecular formula C8H7FN2O2S and a molecular weight of 214.22 g/mol . It is primarily used for research purposes and is known for its unique structural properties, which include a cyano group, a fluoro substituent, and a sulfonamide group attached to a benzene ring.
Preparation Methods
The synthesis of 4-cyano-3-fluoro-N-methylbenzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amino group.
Sulfonation: Introduction of the sulfonamide group.
Fluorination: Introduction of the fluoro substituent.
Cyanation: Introduction of the cyano group.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
4-cyano-3-fluoro-N-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The fluoro and cyano groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfonamide group.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. Major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-cyano-3-fluoro-N-methylbenzene-1-sulfonamide is utilized in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-cyano-3-fluoro-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The cyano and fluoro groups can enhance the compound’s binding affinity to certain enzymes or receptors, while the sulfonamide group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
4-cyano-3-fluoro-N-methylbenzene-1-sulfonamide can be compared with similar compounds such as:
4-Fluoro-3-cyanobenzenesulfonyl chloride: Similar in structure but with a sulfonyl chloride group instead of a sulfonamide group.
4-cyano-N-[(3-fluorophenyl)methyl]benzene-1-sulfonamide: Similar in structure but with a different substitution pattern on the benzene ring.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties .
Properties
Molecular Formula |
C8H7FN2O2S |
---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
4-cyano-3-fluoro-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C8H7FN2O2S/c1-11-14(12,13)7-3-2-6(5-10)8(9)4-7/h2-4,11H,1H3 |
InChI Key |
AJWZCACEQQTNTQ-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C(C=C1)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.